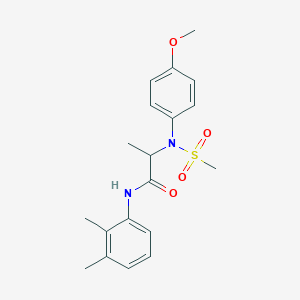![molecular formula C17H23N3O7S B4018151 ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4018151.png)
ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate
Beschreibung
Ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate is a complex organic compound. The studies related to this compound often focus on its synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step reactions. For instance, ethyl piperidine-4-carboxylate serves as a starting point, which undergoes transformations including sulfonation and hydrazide formation (Khalid et al., 2014). Another study involved synthesizing optically active derivatives from related compounds (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized using techniques like IR, 1H-NMR, and EI-MS spectra. For instance, a study on the crystal and molecular structure of an analogous compound showed specific bonding and interactions, highlighting the compound's complex geometry (Khan et al., 2013).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, such as the Lossen rearrangement and 1,3-dipolar cycloaddition, which are key in modifying their structure and enhancing their biological activities (Thalluri et al., 2014). The compounds also exhibit specific reactivity patterns, as shown in other studies involving similar piperidine derivatives (Warren et al., 1987).
Physical Properties Analysis
The physical properties of such compounds can be inferred from their molecular structure. For example, the crystallographic studies show how molecular interactions influence the physical state and stability of the compound (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties are largely defined by the functional groups present in the molecule. Studies on similar compounds demonstrate their potential as enzyme inhibitors, which is indicative of their reactivity and potential applications in various fields (Khalid et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 1-[2-(N-methylsulfonyl-3-nitroanilino)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O7S/c1-3-27-17(22)13-7-9-18(10-8-13)16(21)12-19(28(2,25)26)14-5-4-6-15(11-14)20(23)24/h4-6,11,13H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVMEPZJBAGZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-(4-nitrophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4018068.png)

![2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018091.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4018100.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B4018119.png)
![N-allyl-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4018122.png)
![N,N-dimethyl-N'-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzenediamine](/img/structure/B4018125.png)
![N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4018132.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4018140.png)
![3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018177.png)

![2-[tert-butyl(methyl)amino]ethyl 3-methylbenzoate hydrochloride](/img/structure/B4018185.png)
![N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018192.png)